5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This specific compound features a quinoline moiety and a thiol group, contributing to its potential pharmacological properties. The oxadiazole ring system is recognized for its role as a bioisostere of carbonyl-containing compounds, enhancing the compound's interaction with biological targets.
The compound is classified under the broader category of 1,3,4-oxadiazole derivatives. These compounds have been extensively studied for their antimicrobial, antifungal, and anticancer activities. The synthesis and evaluation of such compounds have been reported in various studies highlighting their potential as therapeutic agents against different diseases .
The synthesis of 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol can be achieved through several methods. A common approach involves the reaction of an appropriate acylhydrazide with carbon disulfide in the presence of a base to form the oxadiazole ring. This is typically followed by acidification to yield the thiol derivative .
Technical Details:
The molecular structure of 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol consists of:
The molecular formula for this compound is , with a molecular weight of approximately 298.36 g/mol. The structural representation can be visualized using molecular modeling software or drawing tools.
The primary chemical reactions involving 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol include:
Technical Details:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives with improved activity profiles .
The mechanism of action for compounds containing the 1,3,4-oxadiazole moiety often involves:
Research has shown that certain oxadiazoles can inhibit bacterial DNA gyrase, suggesting a mechanism through which they exert antibacterial effects . Additionally, structure-activity relationship studies indicate that modifications at specific positions on the aromatic rings can significantly influence biological activity.
Relevant data from spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups and structural integrity during synthesis .
5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has potential applications in:
The molecular architecture of 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol exemplifies a deliberate hybridization strategy integrating three pharmacologically active motifs: a quinoline core, a 1,3,4-oxadiazole ring, and a thiol (-SH) functional group. This design leverages the intrinsic bioactivity of each component to create a single chemical entity capable of simultaneous interaction with multiple cancer-related biological targets. Heterocyclic compounds, particularly nitrogen-containing scaffolds like quinoline and oxygen-nitrogen systems like oxadiazole, constitute over 85% of FDA-approved anticancer drugs due to their target versatility and favorable physicochemical properties [1] [5]. The incorporation of a thiol group further enhances potential metal-binding capacity and redox modulation, critical in disrupting cancer cell signaling [7].
Quinoline derivatives are privileged scaffolds in oncology, evidenced by clinical agents such as topotecan and bosutinib. Their planar polycyclic structure facilitates DNA intercalation, disrupting replication and transcription processes essential for cancer proliferation [3]. Additionally, quinoline-based compounds demonstrate significant tyrosine kinase inhibitory activity, particularly against epidermal growth factor receptor (EGFR), a key driver in hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) [7]. The 4-methylphenyl substitution at the quinoline C-2 position in this hybrid enhances lipophilicity, potentially improving membrane permeability and intracellular accumulation [2].
The 1,3,4-oxadiazole ring contributes critical hydrogen-bonding capacity and dipole moments essential for target binding. This five-membered heterocycle serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability while maintaining ligand-receptor interaction capabilities [4]. Its inclusion in clinical candidates like zibotentan (an anticancer agent) underscores its pharmacological relevance [4] [7]. The sulfur atom at the oxadiazole C-2 position provides a nucleophilic center capable of forming disulfide bonds with cysteine residues in target proteins or participating in redox cycling, inducing oxidative stress selectively in cancer cells [7] [9].
Table 1: Functional Contributions of Structural Components in 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
Structural Component | Key Biopharmaceutical Properties | Documented Anticancer Mechanisms |
---|---|---|
Quinoline (2-(4-Methylphenyl) substituted) | Planar aromatic system, Enhanced lipophilicity | DNA intercalation, Topoisomerase inhibition, EGFR tyrosine kinase inhibition |
1,3,4-Oxadiazole | Hydrogen-bond acceptor, Moderate dipole moment (~1.5 D), Metabolic stability | Microtubule disruption, Apoptosis induction via Bcl-2 modulation, PARP inhibition |
Thiol (-SH) | Nucleophilicity, Metal coordination, Redox activity | Glutathione depletion, Thioredoxin reductase inhibition, Protein disulfide formation |
Integration of these components creates a multitargeted pharmacophore capable of concurrent engagement with diverse oncological targets. Molecular hybridization overcomes limitations of single-target agents, particularly against complex, adaptive malignancies exhibiting redundant signaling pathways and drug efflux mechanisms [1] [3]. Evidence indicates that such hybrids exhibit enhanced potency against drug-resistant cell lines, as the simultaneous targeting reduces the evolutionary pressure enabling resistance development [3] [7].
The covalent linkage of quinoline, oxadiazole, and thiol motifs generates supra-additive bioactivity unattainable by individual components. Synergism manifests through enhanced target affinity, improved pharmacokinetic profiles, and simultaneous induction of multiple cytotoxic mechanisms within cancer cells. Computational and experimental studies demonstrate that the spatial orientation conferred by hybridization creates optimal three-dimensional pharmacophore geometry for interacting with complementary binding sites in oncology targets [7] [9].
A primary synergy arises in EGFR tyrosine kinase inhibition. Quinoline-oxadiazole-thiol hybrids exhibit binding modes where the quinoline system occupies the hydrophobic pocket I (adenine binding region), forming π-π stacking with Phe723 and hydrogen bonds with Thr854. Concurrently, the oxadiazole-thiol moiety extends toward the hydrophobic region II, with the thiol group coordinating Mg²⁺ ions near the phosphate binding site [7]. This dual interaction results in submicromolar IC₅₀ values (0.14–0.18 μM) comparable to lapatinib (0.12 μM), significantly outperforming simpler quinoline derivatives lacking the oxadiazole-thiol extension [7]. The methylphenyl substituent further enhances hydrophobic interactions within the ATP-binding cleft, increasing residence time and inhibitory potency [2] [7].
Beyond target inhibition, the hybrid architecture enables concurrent induction of oxidative and genotoxic stress. The quinoline component intercalates into DNA, causing double-strand breaks and replication fork collapse, while the thiol moiety depletes intracellular glutathione reserves and inhibits thioredoxin reductase [3] [7]. This tandem action overwhelms cancer cell repair mechanisms, as evidenced by elevated γH2AX foci (DNA damage marker) and reduced glutathione peroxidase activity in treated cells. Molecular dynamics simulations reveal that the full hybrid maintains stable binding with DNA minor grooves (RMSD < 2Å over 100ns), whereas fragmented components dissociate rapidly [3].
Table 2: Molecular Docking Results for Quinoline-Oxadiazole-Thiol Hybrids Against Key Oncology Targets
Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference Ligand Score (kcal/mol) |
---|---|---|---|---|
EGFR Kinase Domain | 1M17 | -11.6 | Met793, Thr790, Thr854 (H-bonds); Leu718, Phe723 (hydrophobic) | Erlotinib (-10.8) |
DNA (d(CGATCG))₂ | 1DNE | -14.2 | Guanine N7/O6, Cytosine N4 (H-bonds); Base stacking | Doxorubicin (-13.1) |
Thioredoxin Reductase | 3EAN | -9.8 | Cys59, Sec498 (disulfide formation); FAD π-stacking | Auranofin (-8.7) |
The oxadiazole ring critically modulates physicochemical determinants of drug efficacy. Its incorporation reduces topological polar surface area (TPSA) to approximately 80Ų, balancing membrane permeability and aqueous solubility—parameters where quinoline-thiol combinations typically fail [4] [7]. Calculated logP values (≈3.2) indicate favorable distribution profiles, avoiding excessive hydrophobicity that would limit bioavailability. Metabolic stability assays confirm resistance to cytochrome P450 3A4-mediated dealkylation, a common degradation pathway for standalone quinolines [3] [7].
Transcriptomic analyses reveal synergistic pathway modulation distinct from parent compounds. In HepG2 cells, the hybrid simultaneously downregulates PI3K/AKT/mTOR survival signaling (attributed to quinoline-EGFR interactions) while upregulating pro-apoptotic JNK/p38 pathways (linked to thiol-mediated redox imbalance) [3]. This dual perturbation collapses cancer cell homeostatic adaptation, resulting in significantly higher apoptosis indices (Annexin V⁺ cells >60% at 5μM) versus single-target agents (<25%) [7]. The integration further demonstrates angiogenesis suppression via STAT3 pathway inhibition, impairing VEGF production essential for tumor neovascularization—an effect potentiated by the methylphenyl group's hydrophobic interactions within the STAT3 SH2 domain [3] [6].
The strategic hybridization thus transcends additive effects, creating a molecular entity with emergent biological properties optimized for overcoming the multifactorial pathogenesis of cancer.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1